molecular formula CuZn B042946 Zinc-Copper couple CAS No. 53801-63-1

Zinc-Copper couple

Cat. No.: B042946
CAS No.: 53801-63-1
M. Wt: 128.9 g/mol
InChI Key: TVZPLCNGKSPOJA-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of the Zinc-Copper couple is the formation of organozinc reagents in organic synthesis . The this compound, an alloy of zinc and copper, is employed as a reagent in organic synthesis . It was popularized after the report by Simmons and Smith, published in 1959, on its application as an activated source of zinc required for the formation of an organozinc reagent in the Simmons–Smith cyclopropanation of alkenes .

Mode of Action

The this compound interacts with its targets through a process known as cyclopropanation . In this process, the couple, typically a slurry in an ethereal solvent, reacts with methylene iodide to generate iodomethylzinc iodide, which is the intermediate responsible for cyclopropanation . The activation of zinc by copper is essential to the couple’s utility, but the origin of this effect is poorly documented. It is speculated that copper enhances the reactivity of zinc at the surface of the alloy .

Biochemical Pathways

The this compound affects the biochemical pathways involved in the formation of organozinc reagents and the cyclopropanation of alkenes . The downstream effects of these pathways include the generation of iodomethylzinc iodide and the activation of zinc by copper .

Pharmacokinetics

It’s important to note that the bioavailability of the this compound would be influenced by its physical state (eg, powder or granules), the use of protic acids and other additives, and the temperature of the preparation .

Result of Action

The result of the this compound’s action is the formation of organozinc reagents and the cyclopropanation of alkenes . This leads to the generation of iodomethylzinc iodide, an intermediate responsible for cyclopropanation . The this compound has also been widely applied as a reagent in other reactions requiring activated zinc metal .

Action Environment

The this compound’s action, efficacy, and stability can be influenced by environmental factors such as the presence of oxygen and moisture . The couple is sensitive to oxygen and evolves hydrogen on contact with strong aqueous acids . It is frequently prepared as a darkly-colored powder and is slurried in an ethereal solvent prior to being used in slight excess relative to the substrate . The couple must be stored and used under nitrogen protection to prevent deterioration in a humid environment .

Comparison with Similar Compounds

The Zinc-Copper couple is unique compared to other similar compounds due to its specific applications and reactivity. Similar compounds include:

The this compound’s uniqueness lies in its versatility and effectiveness as a reagent in organic synthesis, particularly in the Simmons-Smith cyclopropanation .

Properties

IUPAC Name

copper;zinc
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Cu.Zn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVZPLCNGKSPOJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Cu].[Zn]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CuZn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50152720
Record name Copper, compound with zinc (1:1)
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Molecular Weight

128.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12019-27-1, 53801-63-1
Record name Copper, compd. with zinc (1:1)
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Record name Copper, compound with zinc (1:1)
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Record name Copper, compound with zinc (1:1)
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Record name Copper, compound with zinc (1:1)
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Record name Zinc copper couple
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Synthesis routes and methods I

Procedure details

A zinc-copper couple was prepared following the precedure of Bradley (J. Org. Chem. 31, 626 (1966)) by stirring 1.0 g of copper sulfate in 20 ml of water with 15.0 g of zinc dust for 2 hours. The couple was collected by filtration, washed with acetone and dried overnight under vacuum at 100° C. To a solution of 33.0 g (106 mmol) of 2-benzylthio-5,7-dichloro-1,2,4-triazolo[1,5-a]pyrimidine in 12.5 ml (213 mmol) of acetic acid, 50 ml of methanol and 300 ml of tetrahydrofuran was added 20.5 g of Zn-Cu couple. The mixture was stirred overnight at 22°-23° C. When the reaction was complete (TLC analysis) the reaction mixture was filtered through celite and the filtrate was concentrated by evaporation at reduced pressure. The residue was triturated with hexane to separate a solid. The solid was collected by filtration to yield the desired product as 26.5 g (92%) of orange solid, m.p. 125°-127° C. IR and 1H NMR spectra were in agreement with the assigned structure.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
2-benzylthio-5,7-dichloro-1,2,4-triazolo[1,5-a]pyrimidine
Quantity
33 g
Type
reactant
Reaction Step Two
Quantity
12.5 mL
Type
reactant
Reaction Step Two
[Compound]
Name
Zn Cu
Quantity
20.5 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A zinc-copper couple was prepared following the procedure of Bradley (J. Org. Chem. 31, 626 (1966)) by stirring 1.0 g of copper sulfate in 20 ml of water with 15.0 g of zinc dust for 2 hours. The couple was collected by filtration, washed with acetone and dried overnight under vacuum at 100° C. To a solution of 33.0 g (106 mmol) of 2-benzylthio-5,7-dichloro-1,2,4-triazolo[1,5-a]pyrimidine in 12.5 ml (213 mmol) of acetic acid, 50 ml of methanol and 300 ml of tetrahydrofuran was added 20.5 g of Zn--Cu couple. The mixture was stirred overnight at 22°-23° C. When the reaction was complete (TLC analysis) the reaction mixture was filtered through celite and the filtrate was concentrated by evaporation at reduced pressure. The residue was triturated with hexane to separate a solid. The solid was collected by filtration to yield the desired product as 26.5 g (92%) of orange solid, m.p. 125°-127° C. IR and 1H NMR spectra were in agreement with the assigned structure.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
2-benzylthio-5,7-dichloro-1,2,4-triazolo[1,5-a]pyrimidine
Quantity
33 g
Type
reactant
Reaction Step Two
Quantity
12.5 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two
Customer
Q & A

ANone: A zinc-copper couple is a reagent in organic chemistry consisting of zinc metal treated with copper or a copper salt, typically copper(II) sulfate. This treatment activates the zinc, making it more reactive. The exact composition of the this compound can vary depending on the preparation method, but it generally consists of finely divided zinc coated with copper.

ANone: Copper plays a crucial role in activating zinc for the Simmons-Smith reaction. The presence of copper on the zinc surface creates a galvanic couple, enhancing the reactivity of zinc towards diiodomethane. This activation is essential for the formation of the zinc carbenoid species, a key intermediate in the cyclopropanation reaction.

A: The this compound is primarily used for the Simmons-Smith cyclopropanation reaction, which involves the stereospecific conversion of alkenes to cyclopropanes using diiodomethane (CH2I2) [, ]. This reaction is particularly useful due to its stereospecificity, high yields, and compatibility with a wide range of functional groups []. It is also a key step in synthesizing various natural products, including dolabellane diterpenes and vitamin D metabolites [, ].

A: The this compound reacts with diiodomethane to form an organozinc reagent, often represented as IZnCH2I, which is a type of carbenoid [, ]. While the exact structure of this reactive intermediate is still debated, it behaves as a source of methylene (:CH2) which adds across the double bond of an alkene to form the cyclopropane ring.

A: Beyond cyclopropanation, the this compound can be utilized for the reductive elimination of α,α′-dibromo ketones to α-methoxy-ketones in methanol [], the deoxygenation of epoxides to olefins [], and the reduction of nitroarenes to anilines.

A: Yes, the Simmons-Smith cyclopropanation is stereospecific with regard to the stereochemistry of the starting alkene [, ]. A cis alkene will yield a cis-disubstituted cyclopropane, and a trans alkene will yield a trans-disubstituted cyclopropane.

A: Hydroxyl groups, or their protected derivatives, can direct the stereochemical outcome of the Simmons-Smith cyclopropanation reaction []. This directing effect is attributed to the coordination of the hydroxyl group to the zinc reagent, leading to preferential delivery of the methylene group to one face of the double bond.

A: The this compound is often used in ethereal solvents like diethyl ether or tetrahydrofuran [, ]. These solvents are relatively inert to the reagent and provide good solubility for the organic substrates.

A: Electron-rich alkenes generally react faster than electron-poor alkenes with the this compound/CH2I2 reagent []. This is consistent with the electrophilic nature of the zinc carbenoid intermediate. Electron-donating substituents on the alkene increase its nucleophilicity, thus enhancing its reactivity towards the electrophilic carbenoid.

A: While the Simmons-Smith reaction tolerates a wide range of functional groups, highly reactive functional groups such as aldehydes and ketones may require protection to prevent undesired side reactions [].

A: Various analytical techniques are employed to study the this compound and its applications. Nuclear magnetic resonance (NMR) spectroscopy, especially 1H and 13C NMR, are essential for structural characterization of starting materials, products, and even transient intermediates in some cases [, , , ]. X-ray diffraction analysis can be used to determine the solid-state structures of crystalline products, revealing information about their configurations and conformations [, , , ]. Other techniques like infrared (IR) spectroscopy and mass spectrometry are also valuable for characterizing the compounds involved in these reactions [].

A: Computational methods, including density functional theory (DFT) calculations, can provide insights into the mechanism of the Simmons-Smith reaction and the structure of the zinc carbenoid intermediate [, ]. These theoretical studies help to understand the factors governing the reactivity and selectivity of this reaction.

ANone: Care should be taken when handling this compound as finely divided metals can be flammable. Additionally, diiodomethane, a common reagent in the Simmons-Smith reaction, is a suspected carcinogen and should be handled with appropriate safety precautions.

A: While the this compound is a highly effective reagent for cyclopropanation, alternative methods exist. These include the use of diethylzinc and diiodomethane (the Furukawa modification) [], the use of samarium-based reagents, and various catalytic systems []. These alternatives may offer advantages in terms of reactivity, selectivity, or environmental friendliness depending on the specific substrates and desired products.

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